1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on the ortho position of one phenyl ring and a methyl group on the para position of the other phenyl ring. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
2-chlorobenzaldehyde+4-methylacetophenoneNaOH/EtOHthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often requiring elevated temperatures.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Heterocyclic compounds.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds. Similar compounds include:
1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Differing by the presence of a hydroxyl group instead of a chlorine atom.
1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one: Lacking the methyl group on the phenyl ring.
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Featuring a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other chalcones.
Properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSEZSOZPSSRJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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